5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine moiety fused with a benzothiadiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .
Pharmacokinetics
The compound’s molecular weight, which is an important factor in determining a drug’s pharmacokinetic properties, is approximately 121140 Da . This is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Related pyrrolopyrimidine compounds have been found to exhibit a range of activities, including anticancer, antioxidant, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective effects .
Cellular Effects
Related pyrrolopyrimidine compounds have shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
Related pyrrolopyrimidine compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a benzothiadiazole precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms.
Uniqueness
5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole is unique due to its specific fusion of pyrrolo[3,4-d]pyrimidine and benzothiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c19-13(8-1-2-10-11(3-8)17-20-16-10)18-5-9-4-14-7-15-12(9)6-18/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIGDJVONQQNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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